Cas no 41395-10-2 (1,3-dimethoxy-5-propylbenzene)
1,3-dimethoxy-5-propylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dimethoxy-5-propylbenzene
- F89583
- AKOS034245114
- SCHEMBL427550
- Benzene, 1,3-dimethoxy-5-propyl-
- PS-19170
- 1,3-dimethoxy-5-propyl-benzene
- DA-06014
- Z367678474
- DTXSID90335378
- EN300-24213415
- Benzene, 1,3-dimethoxy-5-propyl
- 41395-10-2
- MFCD11835555
- UHLXFCGEIFTPSB-UHFFFAOYSA-N
- 870-316-9
-
- MDL: MFCD11835555
- Inchi: 1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3
- InChI Key: UHLXFCGEIFTPSB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1)CCC)OC
Computed Properties
- Exact Mass: 180.115029749g/mol
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 18.5Ų
1,3-dimethoxy-5-propylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24213415-0.05g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 0.05g |
$232.0 | 2024-06-19 | |
| Enamine | EN300-24213415-0.1g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 0.1g |
$347.0 | 2024-06-19 | |
| Enamine | EN300-24213415-0.25g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 0.25g |
$494.0 | 2024-06-19 | |
| Enamine | EN300-24213415-0.5g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 0.5g |
$780.0 | 2024-06-19 | |
| Enamine | EN300-24213415-1.0g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 1.0g |
$999.0 | 2024-06-19 | |
| Enamine | EN300-24213415-2.5g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 2.5g |
$1959.0 | 2024-06-19 | |
| Enamine | EN300-24213415-5.0g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 5.0g |
$2900.0 | 2024-06-19 | |
| Enamine | EN300-24213415-10.0g |
1,3-dimethoxy-5-propylbenzene |
41395-10-2 | 95% | 10.0g |
$4299.0 | 2024-06-19 | |
| eNovation Chemicals LLC | Y1299193-1G |
1,3-dimethoxy-5-propyl-benzene |
41395-10-2 | 97% | 1g |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299193-5G |
1,3-dimethoxy-5-propyl-benzene |
41395-10-2 | 97% | 5g |
$770 | 2024-07-21 |
1,3-dimethoxy-5-propylbenzene Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1,3-dimethoxy-5-propylbenzene
1,3-dimethoxy-5-propylbenzene: A Versatile Molecule in Pharmaceutical and Material Sciences
1,3-dimethoxy-5-propylbenzene (CAS No. 41395-10-2) is a multifunctional organic compound that has garnered significant attention in the fields of pharmaceutical research, materials science, and chemical synthesis. This molecule, characterized by its aromatic ring system with two methoxy groups at the 1- and 3-positions and a propyl chain at the 5-position, exhibits a unique combination of functional groups that enable diverse chemical reactivity and biological activity. Recent advances in synthetic methodologies and structural characterization have expanded the understanding of its potential applications, making it a focal point for researchers exploring novel therapeutic agents and functional materials.
The 1,3-dimethoxy-5-propylbenzene molecule is structurally distinct from other benzene derivatives due to its branched propyl substituent, which introduces steric and electronic effects that influence its interactions with biological targets. The presence of methoxy groups at the 1- and 3-positions further modulates its polarity and solubility properties, enabling its utility in drug design and material engineering. Studies published in 2023 have highlighted the role of 1,3-dimethoxy-5-propylbenzene as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory agents and antitumor drugs.
Recent research has demonstrated that 1,3-dimethoxy-5-propylbenzene can be selectively functionalized through various chemical reactions, such as Suzuki coupling and nucleophilic substitution, to generate derivatives with enhanced pharmacological profiles. For instance, a 2024 study published in *Organic & Biomolecular Chemistry* reported the successful synthesis of 1,3-dimethoxy-5-propylbenzene-based compounds that exhibit potent inhibitory activity against specific protein kinases, which are implicated in cancer progression. These findings underscore the molecule’s potential as a scaffold for drug discovery and its adaptability to diverse synthetic strategies.
1,3-dimethoxy-5-propylbenzene has also been explored for its applications in the development of advanced materials, particularly in the context of polymer science and nanotechnology. Its aromatic ring system provides a stable backbone for conjugating functional groups, while the propyl chain enhances flexibility and compatibility with other polymers. A 2023 review article in *Advanced Materials* highlighted the use of 1,3-dimethoxy-5-propylbenzene derivatives as building blocks for stimuli-responsive hydrogels, which have potential applications in drug delivery systems and tissue engineering. These materials can undergo reversible phase transitions in response to environmental stimuli, such as pH or temperature, making them highly attractive for controlled drug release.
From a synthetic perspective, the preparation of 1,3-dimethoxy-5-propylbenzene involves multi-step organic reactions, often starting from readily available aromatic precursors. One of the most common synthetic routes involves the coupling of a brominated benzene derivative with a propyl alcohol compound, followed by methylation of the aromatic ring to introduce the methoxy groups. A 2022 study in *Green Chemistry* described an environmentally sustainable method for the synthesis of 1,3-dimethoxy-5-propylbenzene, utilizing catalytic hydrogenation and microwave-assisted reactions to minimize energy consumption and waste generation. This approach aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.
The biological activity of 1,3-dimethoxy-5-propylbenzene has been investigated in several preclinical studies, with particular focus on its anti-inflammatory and antioxidant properties. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1,3-dimethoxy-5-propylbenzene can modulate the activity of inflammatory cytokines, such as TNF-α and IL-6, by interfering with their signaling pathways. These findings suggest that the molecule may serve as a template for the development of novel anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, 1,3-dimethoxy-5-propylbenzene has shown promise in the design of prodrugs, which are inactive compounds that are converted into active drugs in the body. A 2024 paper in *Drug Design, Development and Therapy* reported the synthesis of a 1,3-dimethoxy-5-propylbenzene-based prodrug that exhibited improved bioavailability and reduced toxicity compared to its parent compound. This prodrug was found to be selectively activated in the liver, highlighting the potential of 1,3-dimethoxy-5-propylbenzene as a platform for targeted drug delivery.
Despite its potential, the use of 1,3-dimethoxy-5-propylbenzene in therapeutic applications remains in the early stages of development. Challenges such as optimizing its pharmacokinetic profile and ensuring its safety in vivo require further investigation. However, ongoing research in both academia and industry is expected to address these challenges, paving the way for its integration into clinical settings. The molecule’s versatility and adaptability to diverse functionalization strategies make it a valuable candidate for future drug discovery efforts.
In conclusion, 1,3-dimethoxy-5-propylbenzene represents a promising molecule with broad applications in pharmaceutical and material sciences. Its unique structural features enable it to serve as a building block for the synthesis of bioactive compounds and advanced materials. As research in this area continues to evolve, the molecule is likely to play an increasingly important role in the development of innovative therapies and technologies.
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